Undecane

Description

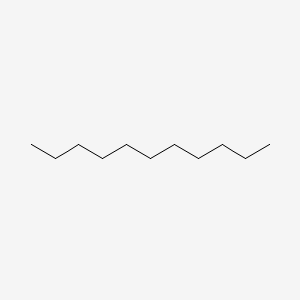

This compound is a straight-chain alkane with 11 carbon atoms.

This compound has been reported in Camellia sinensis, Aristolochia triangularis, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24/c1-3-5-7-9-11-10-8-6-4-2/h3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJKGSCJYJTIGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24 | |

| Record name | UNDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4736 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | undecane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Undecane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021689 | |

| Record name | Undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Undecane appears as a colorless liquid. Insoluble in water and less dense than water. Used to make other chemicals., Liquid, Clear liquid; [CAMEO] | |

| Record name | UNDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4736 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Undecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1919 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

384.6 °F at 760 mmHg (NTP, 1992), boiling point equals 385 °F, 195.9 °C, 195.00 to 198.00 °C. @ 760.00 mm Hg | |

| Record name | UNDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4736 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Undecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1919 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Undecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Undecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031445 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

149 °F (NFPA, 2010), 300 °F, 62.0 °C (143.6 °F) - closed cup, 149 °F (65 °C) (open cup) | |

| Record name | UNDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4736 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Undecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1919 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Undecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.014 mg/L at 25 deg (critical evaluation of all available data), In water, 0.0044 mg/L at 25 °C, Miscible with ethyl alcohol, ether | |

| Record name | n-Undecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.74017 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7402 g/cu cm at 20 °C | |

| Record name | UNDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4736 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Undecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.4 (Air = 1) | |

| Record name | UNDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4736 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Undecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.41 [mmHg], 0.412 mm Hg at 25 °C | |

| Record name | Undecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1919 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Undecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

1120-21-4, 61193-21-3 | |

| Record name | UNDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4736 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Undecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Undecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061193213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UNDECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV0QT00NUE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Undecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Undecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031445 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-14.1 °F (NTP, 1992), -25.54 °C, -26.00 °C. @ 760.00 mm Hg | |

| Record name | UNDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4736 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Undecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Undecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031445 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to n-Undecane: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Alkane

n-Undecane, a saturated hydrocarbon with the chemical formula C₁₁H₂₄, is the eleventh member of the homologous alkane series.[1] While seemingly a simple, non-polar molecule, its precise and well-defined properties make it an indispensable tool in various scientific disciplines. It exists as a colorless, combustible liquid at room temperature and is characterized by the low reactivity typical of straight-chain alkanes.[1][2] This guide moves beyond a basic chemical description to provide an in-depth analysis of n-undecane's structural nuances, physicochemical characteristics, and its critical roles in analytical chemistry, organic synthesis, and chemical ecology. For the researcher and development professional, a thorough understanding of this compound is crucial for its effective application, from a reference standard in chromatography to a building block in specialty chemical manufacturing.[3][4]

Core Chemical Identity: Structure and Nomenclature

The defining characteristic of n-undecane is its unbranched, linear chain of eleven carbon atoms, fully saturated with hydrogen atoms.[1] This specific structure is crucial to distinguish it from its 158 other structural isomers.[5][6]

Molecular Representation:

-

Chemical Formula: C₁₁H₂₄[6]

-

Structural Formula: CH₃(CH₂)₉CH₃[1]

-

IUPAC Name: Undecane[2]

-

Common Synonyms: n-Undecane, Hendecane[7]

To ensure absolute clarity in experimental design and reporting, using specific identifiers is paramount. The unbranched isomer, n-undecane, is uniquely identified by the following:

The term "this compound" technically refers to any of the 159 possible isomers, which can have significantly different physical properties due to the degree of branching.[8] For instance, increased branching generally disrupts van der Waals forces, leading to lower boiling points compared to the linear n-undecane.[8] Therefore, the "n-" prefix is critical for specifying the straight-chain structure in a research or procurement context.

Physicochemical Properties: A Quantitative Overview

The utility of n-undecane in a laboratory setting is directly linked to its well-characterized physical and chemical properties. Its non-polar nature dictates its solubility, being practically insoluble in water but readily soluble in organic solvents like ethanol and ether.[1][2] The following table summarizes its key quantitative data.

| Property | Value | Source(s) |

| Molecular Weight | 156.31 g/mol | [6][7] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Characteristic, faint petroleum-like | [6][9] |

| Density | 0.74 g/cm³ at 20 °C | [10] |

| Melting Point | -26 °C (-15 °F) | [6][9] |

| Boiling Point | 196 °C (385 °F) | [6][11] |

| Flash Point | 60 °C (140 °F) | [10][11] |

| Vapor Pressure | 0.6 hPa at 20 °C | [11] |

| Water Solubility | ~0.014 mg/L at 25 °C (practically insoluble) | [2] |

| Octanol/Water Partition Coefficient (logP) | 5.6 - 6.31 | [1][6] |

| Refractive Index (n_D) | 1.417 at 20 °C | [6] |

| Explosion Limits | 0.6% - 6.5% (v/v) | [10][11] |

Key Applications in Research and Development

n-Undecane's value extends across several domains, primarily driven by its chemical inertness, well-defined boiling point, and biological roles.

The Internal Standard of Choice in Gas Chromatography (GC)

In quantitative chromatography, precision is paramount. The use of an internal standard (IS) is a foundational technique to correct for variations in sample injection volume and instrument response.[12] n-Undecane is an excellent choice for an IS in many GC applications, particularly for the analysis of hydrocarbons, fatty acid methyl esters (FAMEs), and essential oils.[3][12]

Causality for Selection:

-

Chemical Inertness: As a saturated alkane, n-undecane is unreactive and does not interfere with the derivatization or analysis of target compounds.

-

Chromatographic Resolution: Its retention time is typically distinct from many common analytes, ensuring its peak is well-resolved.

-

Low Natural Abundance: It is not a common component in most biological or environmental samples, minimizing the risk of endogenous interference.[12]

-

Structural Similarity: Its aliphatic structure behaves similarly to other non-polar analytes, like FAMEs, during extraction and separation, making it an effective reference.[12]

This protocol describes a self-validating system where a known quantity of the internal standard is added at the beginning of the sample preparation process. Any loss of sample during extraction or derivatization will be mirrored by a proportional loss of the IS, thus preserving the accuracy of the final quantification.

-

Stock Solution Preparation: Accurately prepare a stock solution of n-undecane (e.g., 1 mg/mL) in a high-purity solvent like hexane or isooctane.

-

Sample Spiking: Add a precise volume of the n-undecane stock solution to each sample, calibration standard, and quality control sample before the lipid extraction step.

-

Lipid Extraction: Perform lipid extraction using a standard method (e.g., Folch or Bligh-Dyer). The n-undecane will co-extract with the lipids.

-

Transesterification: Evaporate the solvent and perform transesterification to convert fatty acids to FAMEs (e.g., using BF₃-methanol). n-Undecane remains unchanged during this process.

-

GC Analysis: Inject the final sample, containing FAMEs and the n-undecane IS, into the GC.

-

Quantification: Calculate the Response Factor (RF) for each analyte using the calibration standards. The concentration of the analyte in the unknown sample is then determined by comparing the peak area ratio of the analyte to the IS.

Caption: Logical workflow for quantitative analysis using n-undecane as an internal standard.

Role in Organic Synthesis and Chemical Manufacturing

Beyond its analytical use, n-undecane serves as a versatile compound in synthesis:

-

Non-Polar Solvent: Its high boiling point and low reactivity make it a suitable solvent for reactions involving non-polar reagents.

-

Distillation Chaser: In distillation, it can be used to ensure the complete transfer of a higher-boiling product from the reaction flask to the receiving flask.

-

Chemical Precursor: n-Undecane is a raw material in the specialty chemical industry, used in the production of chlorinated paraffin (used as plasticizers and flame retardants) and eleven-carbon dibasic acid, a component in high-performance polymers.[4]

Biological Significance: A Pheromonal Language

In the field of chemical ecology, n-undecane is recognized as a semiochemical—a molecule that mediates interactions between organisms. It functions as a pheromone for various insects:

-

Alarm Pheromone: For many ant species, n-undecane is a key component of their alarm pheromone, released from glands to signal danger and elicit defensive or aggressive behavior in colony members.[6][13]

-

Sex Attractant: It also acts as a mild sex attractant for certain species of moths and cockroaches.[6]

This biological activity underscores the importance of considering the environmental and ecological context of hydrocarbons, which are often viewed solely through an industrial lens.

Safety, Handling, and Disposal

As with any chemical, adherence to strict safety protocols is mandatory when working with n-undecane.

Hazard Identification:

-

GHS Classification: Labeled as a combustible liquid and may be fatal if swallowed and enters airways (aspiration hazard).[9][14][15] Repeated exposure may cause skin dryness or cracking.[9][11]

Recommended Practices:

-

Handling: Use only in well-ventilated areas or under a chemical fume hood.[15][16] Keep away from heat, sparks, open flames, and other ignition sources.[14][16] Ground/bond containers and receiving equipment to prevent static discharge.[16] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[11][15]

-

Storage: Store in a cool, dry, and well-ventilated place in tightly sealed containers.[14][15] Keep away from oxidizing agents.

-

First Aid:

-

Ingestion: IF SWALLOWED, immediately call a POISON CENTER or doctor. Do NOT induce vomiting due to the severe aspiration hazard.[9][14]

-

Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention.[14]

-

Skin Contact: Remove contaminated clothing and wash the skin with soap and water.[16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[16]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[14] Do not allow it to enter drains or water courses.[16]

Conclusion

n-Undecane is a fundamentally important hydrocarbon for the scientific community. Its value is derived from its well-defined and predictable physicochemical properties—a straight carbon chain, chemical inertness, and distinct boiling point. These characteristics establish it as a reliable internal standard for enhancing the accuracy and precision of gas chromatography, a versatile solvent and precursor in organic synthesis, and a fascinating signaling molecule in chemical ecology. For researchers, scientists, and drug development professionals, a comprehensive understanding of n-undecane's structure, properties, and safe handling protocols is essential for leveraging its full potential in a controlled, effective, and safe laboratory environment.

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Isomers of this compound (C11H24) and Their Properties.

- Chevron Phillips Chemical. (2022). n-Undecane Safety Data Sheet.

- Chemos GmbH&Co.KG. (2020). Safety Data Sheet: n-Undecane.

- Carl ROTH. (n.d.). Safety Data Sheet: n-Undecan.

- Grokipedia. (n.d.). This compound.

- MetaSci Inc. (n.d.). Safety Data Sheet n-Undecane.

- Fisher Scientific. (2023). SAFETY DATA SHEET - n-Undecane.

- UCLA Division of Physical Sciences. (n.d.). Illustrated Glossary of Organic Chemistry - this compound.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Wikipedia. (n.d.). This compound.

- Benchchem. (n.d.). N-Nonadecane as an Internal Standard for Gas Chromatography: Application Notes and Protocols.

- FooDB. (2020). Showing Compound this compound (FDB004982).

- National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook.

- MP Biomedicals. (n.d.). N-Undecane.

- Merck Millipore. (n.d.). n-Undecane for synthesis.

- ResearchGate. (2025). Identification of this compound as an Alarm Pheromone of the Ant Formica argentea.

- Daken Chemical Limited. (2025). N-Undecane (CAS 1120-21-4): Versatile Hydrocarbon for Specialty Chemical Manufacturing.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. This compound | C11H24 | CID 14257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mpbio.com [mpbio.com]

- 4. nbinno.com [nbinno.com]

- 5. Illustrated Glossary of Organic Chemistry - this compound [chem.ucla.edu]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound [webbook.nist.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. carlroth.com [carlroth.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. fishersci.dk [fishersci.dk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. cpchem.com [cpchem.com]

- 15. sds.metasci.ca [sds.metasci.ca]

- 16. chemos.de [chemos.de]

The Isomers of Undecane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Undecane (C₁₁H₂₄), a saturated acyclic alkane, exists as 159 structural isomers, each possessing unique physicochemical properties stemming from their distinct molecular architecture. While often considered chemically inert, this isomeric diversity gives rise to a spectrum of properties that are of significant interest in various scientific and industrial domains, including fuel technology, materials science, and notably, as excipients and formulation components in drug development. This in-depth technical guide provides a comprehensive analysis of the isomers of this compound, focusing on the interplay between molecular structure and physical properties. We present a detailed examination of key physicochemical parameters, advanced analytical methodologies for isomer differentiation, an overview of their toxicological profiles, and insights into their current and potential applications. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling a deeper understanding and leveraging of the nuanced properties of this compound isomers.

Introduction: The Structural Diversity of this compound

This compound is an alkane with the chemical formula C₁₁H₂₄.[1][2] While n-undecane, the straight-chain isomer, is a well-characterized compound, the vast landscape of its 159 structural isomers presents a rich area for scientific exploration.[1][3] This isomeric complexity arises from the various possible arrangements of the eleven carbon atoms, leading to a wide range of branching patterns. These structural variations, from simple monomethyl substitutions to highly branched quaternary carbon centers, profoundly influence the intermolecular forces, and consequently, the macroscopic physical properties of each isomer.

Understanding the structure-property relationships among this compound isomers is paramount for their targeted application. For instance, the degree of branching significantly impacts boiling points, melting points, viscosity, and density, which are critical parameters in formulating solvents, lubricants, and fuel components. In the context of drug development, the lipophilicity and solvency characteristics of these isomers can be harnessed for their use as non-active ingredients or excipients in drug delivery systems.[3]

This guide will systematically explore the properties of a selection of this compound isomers, provide detailed experimental protocols for their characterization, and discuss their relevance to the scientific and pharmaceutical research communities.

Physicochemical Properties of this compound Isomers: A Comparative Analysis

The physical properties of this compound isomers are fundamentally governed by the nature and extent of their carbon chain branching. Generally, increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular van der Waals interactions. This weakening of intermolecular forces typically results in lower boiling points compared to the linear n-undecane. Conversely, highly symmetrical isomers can exhibit higher melting points due to more efficient packing in the crystal lattice.

Below is a comparative summary of the physicochemical properties of n-undecane and a selection of its branched isomers:

| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) at 20°C |

| n-Undecane | 1120-21-4 | 196 | -26 | 0.740 |

| 2-Methyldecane | 6975-98-0 | 189.3 | -48.9 | 0.737 |

| 3-Methyldecane | 13151-34-3 | 188.1 - 189.1 | -92.9 | 0.742 |

| 2,2-Dimethylnonane | 17302-14-6 | 177.1 | - | 0.743 |

| 2,3-Dimethylnonane | 2884-06-2 | 186-186.9 | -57.06 (est.) | 0.741-0.748 |

| 3-Ethylnonane | 17302-11-3 | 188 | -57.06 (est.) | 0.746-0.748 |

| 4-Propyloctane | 17302-13-5 | 187 | - | 0.745 |

Note: Data compiled from multiple sources.[3][4][5][6][7][8][9][10][11][12][13][14] Some values are estimates and should be used with caution.

The data clearly illustrates the trend of decreasing boiling points with increased branching. For example, 2,2-dimethylnonane, with its quaternary carbon, has a significantly lower boiling point than the isomeric 3-ethylnonane.

Experimental Characterization of this compound Isomers

The differentiation and characterization of this compound isomers necessitate high-resolution analytical techniques due to their often subtle differences in physical properties. This section outlines the key experimental protocols for determining fundamental physicochemical properties and for the chromatographic separation and identification of isomers.

Determination of Physicochemical Properties

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3]

Methodology:

-

Sample Preparation: Place a small amount of the liquid this compound isomer into a small test tube.

-

Apparatus Setup: Attach the test tube to a thermometer. Place a capillary tube, sealed at one end, open-end down into the test tube.

-

Heating: Heat the assembly in a controlled manner using a heating mantle or a Thiele tube.

-

Observation: As the temperature increases, a steady stream of bubbles will emerge from the capillary tube.

-

Measurement: Slowly cool the apparatus. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3]

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For pure crystalline compounds, this occurs over a narrow temperature range.[3]

Methodology:

-

Sample Preparation: Finely powder a small amount of the solid this compound isomer and pack it into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a melting point apparatus.

-

Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.[3]

Principle: Density is the mass of a substance per unit volume.

Methodology:

-

Calibration: Clean, dry, and weigh a pycnometer (a flask of a known volume). Fill it with a reference liquid of known density (e.g., deionized water) at a specific temperature and weigh it again to determine the exact volume.

-

Sample Measurement: Empty and dry the pycnometer, then fill it with the this compound isomer and weigh it.

-

Calculation: The density is calculated by dividing the mass of the this compound isomer by the known volume of the pycnometer.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

GC-MS is the cornerstone technique for the analysis of complex hydrocarbon mixtures, including the isomers of this compound. The high separation efficiency of gas chromatography combined with the structural elucidation power of mass spectrometry allows for the definitive identification of individual isomers.

Principle: Volatile compounds are separated based on their boiling points and interactions with a stationary phase in a capillary column. The separated compounds are then ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is used for identification.

Methodology:

-

Sample Preparation:

-

For neat liquid samples, perform a serial dilution in a volatile solvent like hexane or pentane.

-

For samples in a complex matrix, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary.

-

Prepare a separate vial containing a mixture of n-alkanes (e.g., C8-C20) for the determination of Kovats retention indices.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane), is recommended for separating alkanes based on their boiling points.

-

Injector: Split/splitless injector, typically operated in split mode to avoid column overloading.

-

Oven Temperature Program: A temperature gradient is crucial for resolving a wide range of isomers. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 5-10°C/min).

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

-

Mass Analyzer: Quadrupole or ion trap.

-

Scan Range: Typically m/z 35-350.

-

-

-

Data Analysis and Interpretation:

-

Identification: Compare the acquired mass spectra with reference libraries (e.g., NIST).

-

Kovats Retention Index (RI): Calculate the RI for each peak using the retention times of the n-alkane standards. This provides a more reliable identification parameter than retention time alone, as it is less susceptible to variations in chromatographic conditions.[15][16][17] The RI can be compared to literature values for confirmation.

-

| Isomer Name | Kovats Retention Index (RI) |

| n-Undecane | 1100 |

| 2-Methyldecane | ~1065 |

| 3-Methyldecane | ~1069 |

| 2,2-Dimethylnonane | ~1021-1026 |

| 3-Ethylnonane | ~1067 |

Note: RI values are approximate and can vary slightly with the specific column and analytical conditions.[1][18][19][20]

The fragmentation of alkanes in EI-MS is characterized by the cleavage of C-C bonds, leading to the formation of a series of carbocations. The relative abundance of these fragment ions provides valuable structural information.

-

General Principles:

-

Fragmentation is favored at points of branching due to the formation of more stable secondary and tertiary carbocations.[21][22]

-

The mass spectra of straight-chain alkanes show a characteristic pattern of ion clusters separated by 14 amu (corresponding to CH₂ groups).[23]

-

The molecular ion (M⁺) peak for long-chain alkanes can be weak or absent.[23]

-

-

Fragmentation of Monomethyl-Branched Isomers (e.g., 2-Methyldecane and 3-Methyldecane):

-

Cleavage at the C-C bond adjacent to the methyl group is a dominant fragmentation pathway.

-

For 2-methyldecane , prominent fragments are expected from the loss of a methyl radical (M-15) and larger alkyl radicals.

-

For 3-methyldecane , cleavage on either side of the methine carbon leads to characteristic fragment ions.

-

-

Fragmentation of Dimethyl-Branched Isomers (e.g., 2,2-Dimethylnonane):

-

The presence of a quaternary carbon leads to a very stable tert-butyl cation (m/z 57) through the loss of a heptyl radical. This is often the base peak in the spectrum.[24] The molecular ion is typically very weak or absent.

-

Synthesis of Specific this compound Isomers

The targeted synthesis of specific this compound isomers is crucial for obtaining pure standards for analytical studies and for exploring their unique properties in various applications. Common synthetic strategies involve the construction of the carbon skeleton through C-C bond-forming reactions followed by reduction of any functional groups.

While a comprehensive review of alkane synthesis is beyond the scope of this guide, key methodologies include:

-

Grignard Reactions: The reaction of a Grignard reagent (R-MgX) with an appropriate alkyl halide or carbonyl compound, followed by reduction, can be used to assemble the desired carbon framework.

-

Wittig Reaction: This reaction can be employed to form a C=C double bond, which can then be hydrogenated to the corresponding alkane.

-

Corey-House Synthesis: The coupling of an alkyl halide with a lithium dialkylcuprate is a powerful method for forming C-C bonds.

Applications of this compound Isomers

The diverse physicochemical properties of this compound isomers make them suitable for a range of applications.

-

Fuels and Lubricants: Highly branched alkanes generally have higher octane ratings, making them desirable components in gasoline to prevent engine knocking. Their viscosity and thermal stability are also important considerations for lubricant formulations.

-

Solvents and Chemical Feedstocks: this compound isomers are used as non-polar solvents in various chemical processes and as starting materials for the synthesis of other chemicals.

-

Analytical Standards: Pure isomers of this compound are essential as reference standards in gas chromatography for the identification of components in complex hydrocarbon mixtures like petroleum products.[1]

-

Drug Development and Delivery:

-

Excipients: Due to their low toxicity and range of solubilities, this compound isomers can be used as non-active ingredients in pharmaceutical formulations, such as ointments and creams.[3]

-

Penetration Enhancers: Alkanes, in general, can act as penetration enhancers in transdermal drug delivery systems.[25][26][27][28] They are thought to function by disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing the permeability of the skin to active pharmaceutical ingredients.

-

Toxicological Profile

This compound and its isomers are generally considered to have a low order of acute toxicity.[6] The primary health concern is related to their physical properties rather than their chemical reactivity.

-

Aspiration Hazard: Due to their low viscosity, liquid this compound isomers pose an aspiration hazard. If ingested and then vomited, they can enter the lungs and cause severe chemical pneumonitis.

-

Skin and Eye Irritation: Prolonged or repeated skin contact may cause mild irritation and dermatitis due to the defatting action of these non-polar solvents. Direct contact with the eyes can cause irritation.

-

Inhalation: Inhalation of high concentrations of vapor may cause respiratory tract irritation, dizziness, and nausea.

Overall, with appropriate handling and industrial hygiene practices, this compound isomers can be used safely.

Conclusion

The 159 structural isomers of this compound represent a fascinating and scientifically valuable class of compounds. Their diverse physicochemical properties, driven by the subtleties of their molecular architecture, offer a wide range of potential applications, from advanced fuel formulations to innovative drug delivery systems. A thorough understanding of their structure-property relationships, facilitated by robust analytical techniques such as GC-MS, is essential for unlocking their full potential. This guide has provided a foundational overview of the key characteristics, analytical methodologies, and application areas of this compound isomers, with the aim of empowering researchers and drug development professionals to effectively utilize these versatile molecules in their respective fields.

References

-

Stenutz, R. (n.d.). 3-ethylnonane. Retrieved from [Link]

-

Kiper, R. A. (n.d.). 4-propyloctane. Retrieved from [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of 2,3-dimethylnonane. Retrieved from [Link]

-

ChemBK. (n.d.). 2,3-dimethylnonane. Retrieved from [Link]

-

El-Sayed, A. M. (2025). The Kovats Retention Index: 3-Methyldecane (C11H24). The Pherobase. Retrieved from [Link]

- Williams, A. C., & Barry, B. W. (2012). Penetration enhancers. Advanced Drug Delivery Reviews, 64, 128-137.

-

PubChem. (n.d.). 2-Methyldecane. Retrieved from [Link]

-

Kiper, R. A. (n.d.). 2,2-dimethylnonane. Retrieved from [Link]

-

PubChem. (n.d.). 3-Ethylnonane. Retrieved from [Link]

- Williams, A., & Barry, B. (2004). Penetration enhancers. Advanced drug delivery reviews, 56(5), 603-618.

-

PubChem. (n.d.). Octane, 4-propyl-. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Octane, 4-propyl- (CAS 17302-13-5). Retrieved from [Link]

-

NIST. (n.d.). Octane, 4-propyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-Ethyl-3-methylnonane. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

El-Sayed, A. M. (2025). The Kovats Retention Index: 3-Methylheptadecane (C18H38). The Pherobase. Retrieved from [Link]

-

Simple English Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, July 30). 12.3: Interpreting Mass Spectra. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Dimethylnonane-1,9-diol. Retrieved from [Link]

-

Molbase. (n.d.). 3-ethyl-nonane. Retrieved from [Link]

-

PermeGear. (n.d.). Physical and chemical penetration enhancers in transdermal drug delivery system. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of 2,2-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of the organic molecule image diagram advanced organic chemistry revision notes. Retrieved from [Link]

-

Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Potential Enhancers for Transdermal Drug Delivery: A Review. Retrieved from [Link]

-

ResearchGate. (2014, September 11). How can I find retention index database for hydrocarbons in DB-5 columns (length: 30m)? Retrieved from [Link]

-

NIST. (n.d.). 2,2-dimethylnonane. In NIST Chemistry WebBook. Retrieved from [Link]

-

reposiTUm. (n.d.). Kováts Retention Index Prediction for Gas Chromatography of Jet Fuel Components. Retrieved from [Link]

-

ResearchGate. (n.d.). Kovats Retention Index analysis of flavor and fragrance compound using Biplot Statistical method in gas chromatography systems. Retrieved from [Link]

-

Chromtech. (n.d.). Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds. Retrieved from [Link]

-

NIST. (n.d.). Heptadecane, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). The Impact of Penetration Enhancers on Transdermal Drug Delivery System: Physical and Chemical Approach. Retrieved from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

-

LibreTexts Chemistry. (2024, July 30). 12.3: Interpreting Mass Spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-7-ethyl-nonane. Retrieved from [Link]

-

PubChem. (n.d.). 3-Ethyl-2-methylnonane. Retrieved from [Link]

Appendix: Visualizations

Diagram 1: Isomeric Classes of this compound

Caption: Classification of this compound isomers.

Diagram 2: Experimental Workflow for Isomer Characterization

Caption: Workflow for this compound isomer characterization.

Diagram 3: Mass Spectral Fragmentation of 2,2-Dimethylnonane

Caption: Primary fragmentation of 2,2-dimethylnonane.

Sources

- 1. Nonane, 2,2-dimethyl [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-Ethylnonane (17302-11-3) for sale [vulcanchem.com]

- 4. 2884-06-2 2,3-dimethylnonane 2,3-dimethylnonane - CAS Database [chemnet.com]

- 5. guidechem.com [guidechem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 3-ethylnonane [stenutz.eu]

- 8. 4-propyloctane [chemister.ru]

- 9. chembk.com [chembk.com]

- 10. 2,3-Dimethylnonane (2884-06-2) for sale [vulcanchem.com]

- 11. 2,2-dimethylnonane [chemister.ru]

- 12. Octane, 4-propyl- | C11H24 | CID 300478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2,3-dimethylnonane | 2884-06-2 [chemicalbook.com]

- 14. Octane, 4-propyl- [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. chromtech.net.au [chromtech.net.au]

- 18. The Kovats Retention Index: 3-Methyldecane (C11H24) [pherobase.com]

- 19. 2-Methyldecane | C11H24 | CID 23415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 3-Ethylnonane | C11H24 | CID 529886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. chemguide.co.uk [chemguide.co.uk]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. whitman.edu [whitman.edu]

- 24. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 25. Transdermal Drug Delivery Enhancement by Compounds of Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. permegear.com [permegear.com]

- 28. ijbmsp.org [ijbmsp.org]

The Natural Occurrence of Undecane in Plants: A Technical Guide for Researchers

Abstract

n-Undecane, a saturated C11 alkane, is a biogenic volatile organic compound (BVOC) produced by a variety of plant species. While often considered a minor constituent of the plant volatilome compared to terpenes and other oxygenated compounds, its role as a potent semiochemical in insect communication imparts significant ecological relevance. This technical guide provides an in-depth exploration of the natural occurrence of undecane in the plant kingdom. It covers its biosynthetic origins from fatty acid metabolism, its distribution across various plant taxa, and its critical functions in mediating plant-insect interactions. Furthermore, this guide offers detailed, field-proven protocols for the extraction and analysis of this compound from plant matrices, utilizing headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals investigating plant secondary metabolism, chemical ecology, and the discovery of novel bioactive compounds.

n-Undecane: A Key Biogenic Volatile Organic Compound (BVOC)

n-Undecane (CH₃(CH₂)₉CH₃) is a linear-chain alkane that, despite its simple structure, plays a multifaceted role in the chemical language of ecosystems[1][2]. As a volatile organic compound, it contributes to the complex scent profiles emitted by plants. While present in various plant tissues, it is most notably a component of the cuticular wax layer that protects the plant epidermis[3][4][5][6]. Its physical properties, including its volatility and hydrophobicity, are critical to its function as an airborne signaling molecule. In the broader context of chemical ecology, this compound is a well-documented semiochemical, a substance released by one organism that affects the behavior of another[7]. It is known to function as a pheromone (for intraspecies communication) and an allelochemical (for interspecies communication), including roles as an attractant (kairomone) or repellent (allomone) for numerous insect species[8].

The Biosynthetic Origin of this compound in Planta

The biosynthesis of n-alkanes in plants is intrinsically linked to fatty acid metabolism. These hydrocarbons are not primary metabolites but are derived from very-long-chain fatty acids (VLCFAs) synthesized in the endoplasmic reticulum of epidermal cells. The pathway culminates in the removal of a carbon atom, leading to the formation of an alkane with one less carbon than its fatty acid precursor.

For this compound (C11), the direct precursor is the C12 fatty acid, dodecanoic acid (lauric acid). The biosynthesis is generally understood to proceed via two primary routes:

-

Decarbonylation Pathway: This is considered the major pathway for alkane biosynthesis in plants. It involves the reduction of a fatty acyl-CoA or fatty acyl-ACP (acyl carrier protein) to a fatty aldehyde, followed by the enzymatic removal of a carbonyl group (as carbon monoxide) by a decarbonylase to yield the final n-alkane.

-

Decarboxylation Pathway: An alternative route involves the removal of a carboxyl group (as carbon dioxide) directly from the fatty acid. While well-documented in microorganisms, its prevalence in plants for the formation of this compound is less established.

The following diagram illustrates the widely accepted decarbonylation pathway leading to the synthesis of n-undecane from its dodecanoic acid precursor.

Caption: Biosynthetic pathway of n-undecane via fatty acid decarbonylation.

Distribution and Quantification Across Plant Taxa

This compound has been identified in a diverse range of plant species, though often as a minor component of the total volatile or cuticular wax profile. Its concentration can vary significantly based on the plant species, tissue type, developmental stage, and environmental conditions. For instance, while many common aromatic herbs in the Lamiaceae family (e.g., oregano, sage) are dominated by terpenes, other plant families, such as the Fabaceae, have shown notable this compound emission.

The following table summarizes the quantitative occurrence of this compound in the headspace or extracts of several plant species as reported in scientific literature. It is important to note that analytical methods and quantification standards can vary between studies.

| Plant Species | Family | Plant Part | This compound Concentration (% of Total Volatiles) | Reference |

| Vicia faba (Faba Bean) | Fabaceae | Seeds | 0.87 - 2.60 | [9] |

| Trifolium pratense (Red Clover) | Fabaceae | Aerial Parts | Trace amounts detected | [10] |

| Medicago sativa (Alfalfa) | Fabaceae | Seedling Exudate | Present (quantification not specified) | [11][12] |

Note: The presence of this compound is often reported in analyses of cuticular waxes, which can contain a homologous series of n-alkanes. In many species, longer-chain alkanes (e.g., C27, C29, C31) are more abundant than shorter-chain alkanes like this compound[3][4][13].

Ecological Significance: The Role of this compound in Chemical Communication

The primary significance of this compound in plants lies in its role as an infochemical that mediates interactions with insects. Although direct, cited examples of this compound from a specific plant influencing a specific insect are not abundant in current literature, the well-established role of this compound as an insect semiochemical allows for strong, evidence-based inferences about its function in a plant context.

Known Roles in Insect Behavior:

-

Alarm Pheromone: this compound is a major component of the alarm pheromone for many ant species in the subfamily Formicinae. When released from the Dufour's gland, it elicits alarm and recruitment behavior in nestmates[2].

-

Sex/Attractant Pheromone: It has been identified as a mild sex attractant for various species of moths and cockroaches.

Inferred Roles in Plant-Insect Interactions:

Based on these known functions, the emission of this compound by plants can have several ecological consequences:

-

Kairomone for Herbivores: Herbivorous insects that use this compound as a cue may be attracted to plants that release it, potentially identifying them as suitable hosts. This "eavesdropping" on what might be an internal or defensive signal for the plant benefits the insect.

-

Allomone for Herbivore Defense: Conversely, the release of this compound could act as a defense mechanism. By mimicking the alarm pheromone of ants, a plant might deter certain herbivores that wish to avoid ant predation. This would be a form of chemical mimicry.

-

Synomone for Indirect Defense: The emission of this compound could attract predatory insects, such as certain species of ants, that prey on the plant's herbivores. In this tritrophic interaction, both the plant (by having pests removed) and the predator (by finding food) benefit.

The study of this compound's specific role in mediating these complex ecological networks is a burgeoning field that holds significant promise for understanding plant defense strategies and developing novel pest management approaches.

Protocols for the Extraction and Analysis of this compound

The analysis of this compound from plant tissues requires sensitive and robust analytical techniques due to its volatility and often low concentration relative to other metabolites. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for such analyses. It is a solvent-free, sensitive, and relatively simple technique for sampling volatile and semi-volatile compounds.

Experimental Protocol: HS-SPME-GC-MS Analysis of this compound

Objective: To extract, identify, and quantify n-undecane from the headspace of a plant leaf sample.

Materials:

-

Fresh plant leaves (e.g., Vicia faba)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/PDMS)

-

Heated magnetic stirrer or water bath

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

-

n-Undecane standard for identification and quantification

-

Internal standard (e.g., n-dodecane or a suitable stable isotope-labeled alkane)

Methodology:

-

Sample Preparation:

-

Excise a standardized amount of fresh leaf tissue (e.g., 1.0 g) and place it into a 20 mL headspace vial.

-

Causality: Using a standardized mass is critical for quantitative comparisons between samples.

-

Spike the vial with a known amount of internal standard. This will be used to correct for variations in extraction efficiency and injection volume.

-

Immediately seal the vial with the screw cap. Prepare a blank vial (empty) and a standard vial (containing only the this compound standard and internal standard) for quality control.

-

-

Headspace Extraction (SPME):

-

Place the sealed vial in a heated agitator or water bath set to a specific temperature (e.g., 60 °C).

-

Causality: Heating the sample increases the vapor pressure of the volatile compounds, including this compound, partitioning more of the analyte into the headspace for extraction and thereby increasing sensitivity.

-

Allow the sample to equilibrate for a set time (e.g., 15 minutes) to allow volatiles to partition into the headspace.

-

Introduce the SPME fiber through the septum and expose it to the headspace for a defined extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.

-

Causality: The non-polar DVB/CAR/PDMS fiber has a high affinity for non-polar alkanes like this compound, allowing them to be adsorbed and concentrated from the headspace. The extraction time must be kept consistent for reproducibility.

-

-

GC-MS Analysis:

-

Immediately after extraction, retract the fiber and insert it into the heated injection port of the GC-MS (e.g., at 250 °C) for thermal desorption.

-

Desorb for a sufficient time (e.g., 5 minutes) in splitless mode to ensure complete transfer of analytes to the GC column.

-

Causality: Splitless injection ensures that the maximum amount of the low-concentration analyte is transferred to the analytical column, maximizing sensitivity.

-

Begin the GC temperature program and MS data acquisition. A typical GC program for volatiles is:

-

Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 40 °C, hold for 2 min, then ramp at 5 °C/min to 250 °C, and hold for 5 min.

-

-

MS Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-350.

-

-

-

Data Analysis:

-

Identify n-undecane by comparing its retention time and mass spectrum to that of the pure standard. The mass spectrum of this compound will show a characteristic fragmentation pattern with a molecular ion (m/z 156) and prominent fragments at m/z 43, 57, 71, etc.

-

Quantify this compound by comparing the peak area of the analyte to the peak area of the internal standard and referencing a calibration curve created with known concentrations of the this compound standard.

-

Caption: Workflow for HS-SPME-GC-MS analysis of plant volatiles.

Implications for Drug Development and Agriculture

Understanding the natural production and ecological role of this compound opens avenues for its application in various fields.

-

Pest Management: As a known insect attractant and repellent, this compound and its derivatives can be explored for use in "push-pull" agricultural strategies. A repellent (push) crop emitting this compound could be planted alongside a primary crop, while traps baited with this compound could lure (pull) pests away.

-

Drug Development: While this compound itself does not have prominent direct therapeutic effects, its role in mediating biological interactions makes it a valuable tool. For instance, in ethnobotany, plants that repel insects are often investigated for antimicrobial or antiparasitic properties. The presence of this compound could be a biomarker for plants with potent defensive chemistry worth exploring for novel bioactive compounds.

Conclusion and Future Perspectives

n-Undecane is an ecologically significant, though often overlooked, component of the plant chemical arsenal. Synthesized from fatty acid precursors, its presence in the plant kingdom is widespread but quantitatively variable. The primary importance of plant-derived this compound lies in its potential to mediate complex interactions with the insect world, acting as a kairomone, allomone, or synomone. While its exact role in many specific plant-insect pairings remains to be elucidated, the foundational knowledge of its function as an insect semiochemical provides a robust framework for future research. Advances in metabolomics and sensitive analytical techniques will undoubtedly uncover more instances of this compound's role in nature, paving the way for innovative applications in sustainable agriculture and the discovery of naturally-derived bioactive products.

References

-

Effect of species and plant part on n-alkane concentrations in the cuticular wax of common browse mpastures from Middle Ebro. CIHEAM.

-

Analysis of n-alkanes in the cuticular wax of leaves of Ficus glomerata Roxb. Journal of Applied and Natural Science.

-

The determination of n-alkanes in the cuticular wax of leaves of Ludwigia adscendens L. Phytochemical Analysis.

-

The Influence of Solvent and Extraction Time on Yield and Chemical Selectivity of Cuticular Waxes from Quercus suber Leaves. Molecules.

-

Volatile Compounds in Pulses: A Review. Foods.

-

Headspace volatile components of Canadian grown low-tannin faba bean (Vicia faba L.) genotypes. Journal of the Science of Food and Agriculture.

-

Identification and quantification of n-alkanes in waxes of forage plants. Revista Brasileira de Zootecnia.

-

This compound | C11H24 | CID 14257 - PubChem. National Center for Biotechnology Information.

-

Semiochemical compound: this compound | C11H24 - The Pherobase. The Pherobase.

-

Identification of this compound as an Alarm Pheromone of the Ant Formica argentea. ResearchGate.

-

Volatile Constituents of Trifolium Pratense and T. Repens from N.E. Italian Alpine Pastures. Natural Product Communications.

-

(S)-2-Acetoxy-5-Undecanone, Female Sex Pheromone of the Raspberry Cane Midge, Resseliella theobaldi (Barnes). ResearchGate.

-

Antibacterial and Antibiofilm Effects of Allelopathic Compounds Identified in Medicago sativa L. Seedling Exudate against Escherichia coli. International Journal of Molecular Sciences.

-

Allelopathic and Autotoxic Effects of Medicago sativa—Derived Allelochemicals. Plants.

Sources

- 1. This compound | C11H24 | CID 14257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. om.ciheam.org [om.ciheam.org]

- 4. researchgate.net [researchgate.net]

- 5. The determination of n-alkanes in the cuticular wax of leaves of Ludwigia adscendens L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Influence of Solvent and Extraction Time on Yield and Chemical Selectivity of Cuticular Waxes from Quercus suber Leaves [mdpi.com]

- 7. Semiochemical compound: this compound | C11H24 [pherobase.com]

- 8. researchgate.net [researchgate.net]

- 9. Volatile Compounds in Pulses: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antibacterial and Antibiofilm Effects of Allelopathic Compounds Identified in Medicago sativa L. Seedling Exudate against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Allelopathic and Autotoxic Effects of Medicago sativa—Derived Allelochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

n-Undecane: A Comprehensive Technical Guide for Scientific Applications

This guide provides an in-depth exploration of the fundamental chemical and physical properties of n-undecane (C₁₁H₂₄), tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document elucidates the causality behind its characteristics and provides practical insights into its application and analysis.

Molecular Structure and Identification

n-Undecane is a linear-chain saturated hydrocarbon, or n-alkane, with the chemical formula C₁₁H₂₄.[1][2][3][4] Its structure consists of eleven carbon atoms single-bonded in a continuous chain, with each carbon atom saturated with hydrogen atoms.[2] This simple, nonpolar structure is the foundation of its characteristic physical and chemical properties.

The primary identifiers for n-undecane are: